(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Description
Properties
IUPAC Name |
(5E)-3-[(1-ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-3-19-8-11(6-16-19)9-20-13(21)12(17-14(20)22)4-10-5-15-18(2)7-10/h4-8H,3,9H2,1-2H3,(H,17,22)/b12-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMUPUHXYZJGPG-UUILKARUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C(=O)C(=CC3=CN(N=C3)C)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)CN2C(=O)/C(=C\C3=CN(N=C3)C)/NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their condensation with appropriate aldehydes and thiol-containing compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrazole and imidazole compounds.
Scientific Research Applications
(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the pyrazole and imidazole rings allows for strong binding interactions with metal ions and other biomolecules, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogous Compounds
*Calculated based on structural analysis.
Key Comparative Insights
Substituent Effects: The target compound’s dual pyrazole substituents distinguish it from analogues with phenyl (), nitrobenzylidene (), or dimethylaminophenyl groups (). Pyrazole rings may enhance metabolic stability compared to phenyl groups . The ethyl and methyl groups on the pyrazole rings likely increase hydrophobicity relative to the nitro or dimethylamino groups in other compounds.
Functional Group Influence: The sulfanyl (-SH) group in the target compound and contrasts with the acetyl and nitro groups in . Sulfhydryl groups can participate in disulfide bonding or metal chelation, influencing biological activity.
Physicochemical Properties: Higher molecular weight in the target compound (342.42 g/mol) compared to (273.24 g/mol) may affect bioavailability. The dimethylamino group in improves solubility, whereas the nitro group in may reduce it.
Spectroscopic Signatures :
- IR spectra for confirm carbonyl (1702 cm<sup>-1</sup>) and nitro (1552 cm<sup>-1</sup>) stretches, while the target compound’s IR would likely show pyrazole C=N (∼1519 cm<sup>-1</sup>) and S-H (∼2550 cm<sup>-1</sup>) bands .
Methodological Considerations
- Structural Characterization : Tools like SHELXL (for crystallography ) and FTIR (for functional group analysis ) are critical for elucidating substituent effects.
- Similarity Assessment : Chemoinformatic metrics like the Tanimoto coefficient can quantify structural similarity, though substituent diversity complicates direct comparisons .
Biological Activity
The compound (5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be described as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H18N4S |
| Molecular Weight | 290.39 g/mol |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar pyrazole structures have been shown to inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus . The presence of specific substituents on the pyrazole ring appears to enhance these antimicrobial effects.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Studies have demonstrated that pyrazole derivatives can effectively inhibit pro-inflammatory cytokines like TNF-α and IL-6 . This suggests that (5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl may possess similar anti-inflammatory effects.
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives. Compounds related to (5E)-3 have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets.
Enzyme Inhibition:
The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism. For example, some pyrazole derivatives have been identified as monoamine oxidase inhibitors, which can affect neurotransmitter levels and inflammation .
Receptor Modulation:
Additionally, the compound may influence receptor activity, altering cellular responses to external stimuli. This modulation can lead to reduced inflammation or enhanced antimicrobial action.
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives:
- Anti-inflammatory Study: A series of novel pyrazole compounds were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. The most effective compounds showed up to 85% inhibition at concentrations comparable to established anti-inflammatory drugs .
- Antimicrobial Testing: A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against multiple bacterial strains. One compound exhibited significant inhibition against Klebsiella pneumoniae at low micromolar concentrations, indicating potential for further development .
- Anticancer Research: In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in breast cancer cell lines through caspase activation pathways. This suggests a mechanism where these compounds could serve as leads for new cancer therapies .
Q & A
(Basic) What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including pyrazole ring formation and thiazolidinone condensation. Key steps include:
- Solvent selection : Ethanol or methanol for intermediate steps, with reflux conditions (50–80°C) to enhance reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃, CuSO₄) to accelerate condensation reactions, with yields improved by optimizing catalyst loading (e.g., 10–15 mol%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/EtOH mixtures) to achieve >95% purity .
(Basic) How should researchers characterize the structural purity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., Z/E configuration of methylidene groups) .
- IR spectroscopy : Validate functional groups like sulfanyl (S-H stretch ~2550 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) .
- HPLC : Monitor purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
(Advanced) How can contradictory pharmacological data from different studies be systematically resolved?
Contradictions in bioactivity data (e.g., anti-inflammatory vs. limited efficacy) require:
- Dose-response standardization : Use in vitro assays (e.g., COX-2 inhibition) across multiple concentrations (1–100 µM) to establish EC₅₀ values .
- Model comparison : Compare results from cell lines (e.g., RAW 264.7 macrophages) versus in vivo models (e.g., rodent carrageenan-induced edema) to assess translational relevance .
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., indomethacin derivatives) to identify trends in substituent-activity relationships .
(Advanced) What computational strategies are effective in predicting bioactivity prior to in vitro testing?
- Molecular docking : Simulate interactions with target proteins (e.g., NF-κB or EGFR) using AutoDock Vina or Schrödinger Suite to prioritize high-affinity candidates .
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict anti-inflammatory or antitumor activity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) to guide experimental design .
(Basic) What experimental designs are suitable for evaluating multiple pharmacological variables simultaneously?
Adopt split-plot or factorial designs:
- Randomized block designs : Assign treatments (e.g., dosage levels, administration routes) to blocks to control for variability .
- Response surface methodology (RSM) : Optimize reaction conditions (e.g., temperature, pH) while assessing bioactivity outcomes .
- High-throughput screening : Use 96-well plates to test compound libraries against diverse targets (e.g., kinase inhibition panels) .
(Advanced) How can researchers assess the chemical stability of this compound under varying conditions?
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products using LC-MS .
(Advanced) What methodologies elucidate the mechanism of action for this compound in biological systems?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Transcriptomics : RNA-seq to map gene expression changes in pathways like apoptosis or inflammation .
- Kinase profiling : Use immobilized metal affinity chromatography (IMAC) to assess kinase inhibition profiles .
(Basic) How can side reactions during synthesis be minimized?
- Reaction monitoring : Use TLC (silica plates, ethyl acetate developer) to track intermediate formation and terminate reactions at >90% conversion .
- Byproduct suppression : Add scavengers (e.g., molecular sieves for water removal) during condensation steps .
- Temperature control : Maintain strict reflux conditions (±2°C) to avoid thermal decomposition .
(Advanced) What structural modifications enhance the compound’s bioavailability?
- Prodrug design : Introduce ester or amide groups at the sulfanyl moiety to improve solubility, with enzymatic cleavage in vivo .
- Lipid conjugation : Attach fatty acid chains (e.g., palmitate) to enhance membrane permeability .
- Co-crystallization : Formulate with cyclodextrins to increase aqueous stability and dissolution rates .
(Basic) What are the critical spectroscopic markers for confirming the compound’s identity?
- ¹H NMR : Look for pyrazole ring protons (δ 7.2–8.1 ppm) and methylidene protons (δ 5.8–6.3 ppm) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ with m/z matching the theoretical formula (C₁₈H₂₀N₆OS₂, calculated m/z = 400.12) .
- UV-Vis : Characterize π→π* transitions (λmax ~280–320 nm) for quality control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
